molecular formula C12H11NO2 B6242594 methyl 3-methylisoquinoline-5-carboxylate CAS No. 73459-97-9

methyl 3-methylisoquinoline-5-carboxylate

Cat. No. B6242594
CAS RN: 73459-97-9
M. Wt: 201.2
InChI Key:
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Description

Methyl 3-methylisoquinoline-5-carboxylate (MMC) is a natural product derived from the alkaloid isoquinoline, which is found in the bark of certain trees. It is an important intermediate in the synthesis of many biologically active compounds, including drugs and natural products. MMC is also used in the synthesis of various pharmaceuticals, including anti-inflammatory agents, analgesics, and anti-cancer agents.

Scientific Research Applications

Methyl 3-methylisoquinoline-5-carboxylate is used in a variety of scientific research applications. It has been used to study the mechanism of action of various drugs, such as the anti-cancer agent, paclitaxel. It has also been used to study the biochemical and physiological effects of various drugs, such as the anti-inflammatory drug, diclofenac. In addition, this compound has been used to study the metabolism of drugs, as well as their interactions with other drugs.

Mechanism of Action

Methyl 3-methylisoquinoline-5-carboxylate acts as a prodrug, meaning that it is converted to an active form in the body. It is metabolized in the liver to its active form, methyl 5-methylisoquinoline-3-carboxylate (MMIC), which is then further metabolized to the active metabolite, methyl 5-methylisoquinoline-3-carboxamide (MMIC-amide). MMIC-amide binds to the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. By binding to COX-2, MMIC-amide inhibits the production of prostaglandins, thus reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory and analgesic properties. It has been shown to reduce inflammation and pain in animal models of inflammation and arthritis. In addition, this compound has been shown to reduce the production of pro-inflammatory mediators, such as prostaglandins, cytokines, and leukotrienes. It has also been found to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450.

Advantages and Limitations for Lab Experiments

Methyl 3-methylisoquinoline-5-carboxylate is a useful compound for laboratory experiments due to its low cost and easy availability. It is also relatively stable and can be stored for long periods of time. However, it is important to note that this compound is a prodrug and needs to be metabolized to its active form in order to exert its effects.

Future Directions

Methyl 3-methylisoquinoline-5-carboxylate has potential applications in the development of new drugs for the treatment of inflammation and pain. It could also be used to study the metabolism of drugs and their interactions with other drugs. In addition, this compound could be used to study the biochemical and physiological effects of various drugs, as well as their mechanism of action. Furthermore, this compound could be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as their toxicity. Finally, this compound could be used to study the effects of drugs on the immune system and their potential to cause side effects.

Synthesis Methods

Methyl 3-methylisoquinoline-5-carboxylate is synthesized by a multistep process beginning with the condensation of isoquinoline with formaldehyde. The resulting product is then reacted with acetic anhydride to give this compound. The reaction is catalyzed by phosphoric acid and is typically carried out at 80-90°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-methylisoquinoline-5-carboxylate involves the reaction of 3-methylisoquinoline-5-carboxylic acid with methanol in the presence of a catalyst.", "Starting Materials": [ "3-methylisoquinoline-5-carboxylic acid", "Methanol", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-methylisoquinoline-5-carboxylic acid in methanol.", "Step 2: Add a catalyst to the solution.", "Step 3: Heat the mixture under reflux for several hours.", "Step 4: Allow the mixture to cool to room temperature.", "Step 5: Filter the mixture to remove any solid impurities.", "Step 6: Concentrate the filtrate under reduced pressure.", "Step 7: Recrystallize the product from a suitable solvent to obtain pure methyl 3-methylisoquinoline-5-carboxylate." ] }

CAS RN

73459-97-9

Molecular Formula

C12H11NO2

Molecular Weight

201.2

Purity

95

Origin of Product

United States

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